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This guide provides a comprehensive comparison of the preclinical performance of INBRX-109
(Ozekibart), a tetravalent death receptor 5 (DR5) agonist antibody, with alternative therapeutic
strategies for chondrosarcoma. The data presented is collated from various preclinical studies
to assist in the evaluation of its therapeutic window.

Executive Summary

Chondrosarcoma is a notoriously challenging malignancy to treat due to its high resistance to
conventional chemotherapy and radiation. INBRX-109 has emerged as a promising therapeutic
candidate, demonstrating significant anti-tumor activity and a favorable safety profile in
preclinical models. This guide delves into the quantitative preclinical data for INBRX-109 and
compares it with other approaches, including chemotherapy and other targeted agents, to
provide a clear perspective on its therapeutic potential.

INBRX-109: Mechanism of Action

INBRX-109 is a precision-engineered, tetravalent antibody that targets Death Receptor 5
(DR5), a cell surface receptor that is a member of the tumor necrosis factor receptor
superfamily. Upon binding to DR5, INBRX-109 induces receptor clustering, which in turn
activates the extrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1]
[2] Its tetravalent design is optimized for potent DR5 agonism on tumor cells while minimizing
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the potential for hepatotoxicity that has been a concern with previous generations of DR5
agonists.[1]
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Caption: DRS5 Signaling Pathway initiated by INBRX-109.

Preclinical Efficacy of INBRX-109
In Vitro Cytotoxicity

INBRX-109 has demonstrated potent cytotoxic activity in chondrosarcoma cell lines. In the
human extraskeletal myxoid chondrosarcoma cell line H-EMC-SS, which has high DR5
expression, tetravalent INBRX-109 was shown to be highly effective in inducing cell death.[1]

Cell Line Compound EC50 Reference
INBRX-109

H-EMC-SS ~10 pM [1]
(tetravalent)

H-EMC-SS TRAIL (trivalent) ~100 pM [1]
Anti-DR5 mADb

H-EMC-SS _ >1 nM [1]
(bivalent)

In Vivo Anti-Tumor Activity

In patient-derived xenograft (PDX) models of chondrosarcoma, INBRX-109 has shown
significant and sustained tumor growth inhibition. Treatment with 1 mg/kg of INBRX-109 weekly
led to near-complete tumor regressions in one of the two tested chondrosarcoma PDX models.

[1]

Model Treatment Outcome Reference

Sustained tumor
INBRX-109 (1 mg/kg, inhibition, near-
Chondrosarcoma PDX ] [1]
weekly) complete regression

in one model

Comparison with Alternative Therapies
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Chemotherapy

Conventional chemotherapeutic agents such as doxorubicin and cisplatin have shown limited

efficacy in chondrosarcoma, both preclinically and clinically.

Compound Cell Line/Model Efficacy Reference
T-CDS-17#4

Doxorubicin IC50: 90 nM
(Chondrosarcoma)

IC50 values vary

Various non- o
o significantly (e.qg.,
Doxorubicin chondrosarcoma cell [3]
) A549 lung cancer:
lines
0.13 uM - 2 pM)
Minor suppression of
] ] 143B Osteosarcoma )
Cisplatin tumor growth (i.v.

Xenograft o )
administration)

Targeted Therapies

Other targeted therapies, such as Hedgehog and IDH inhibitors, have been investigated in
preclinical models of chondrosarcoma with some promising results.

Target Compound Model Efficacy Reference
Primary
Hedgehog 44% mean tumor
IP1-926 Chondrosarcoma o
Pathway (SMO) growth inhibition
Xenografts
o Mutant IDH1 o
Ivosidenib (AG- Inhibited tumor
Mutant IDH1 Chondrosarcoma [5]
120) ) cell growth
Cell Lines

Preclinical Safety and Tolerability of INBRX-109

A key aspect of the therapeutic window is the safety profile of the compound. Preclinical
studies have indicated that INBRX-109 has a favorable safety profile with minimal
hepatotoxicity.[1] In Good Laboratory Practice (GLP) toxicology studies in cynomolgus
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monkeys, INBRX-109 was well-tolerated, and the no-observed-adverse-effect level (NOAEL)
was the highest dose tested.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

In Vitro Cytotoxicity Assay (Example using CellTiter-
Glo®)

wwwwwwwwwwwwwwwwwwwwwwwwwwwww
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Caption: General workflow for an in vitro cytotoxicity assay.
Protocol Steps:

e Cell Seeding: Plate chondrosarcoma cells (e.g., H-EMC-SS) in 96-well plates at a
predetermined density and allow them to adhere overnight.

o Compound Treatment: Prepare serial dilutions of INBRX-109 and comparator drugs in the
appropriate cell culture medium. Add the diluted compounds to the respective wells.

¢ Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a
humidified incubator with 5% CO2.

o Reagent Addition: After incubation, add a luminescent cell viability reagent, such as CellTiter-
Glo®, to each well according to the manufacturer's instructions.

« Signal Measurement: Measure the luminescent signal using a plate reader. The signal
intensity is proportional to the number of viable cells.
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o Data Analysis: Plot the luminescence data against the compound concentration and use a

non-linear regression model to determine the EC50 value for each compound.

Patient-Derived Xenograft (PDX) Model

Patient-Derived Xenograft (PDX) Workflow

(1. Obtain fresh chondrosarcoma tumor tissue from patients)

:
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Caption: Workflow for establishing and utilizing a PDX model.
Protocol Steps:

Tissue Acquisition: Obtain fresh, sterile tumor tissue from consenting patients with
chondrosarcoma.

Implantation: Surgically implant small fragments of the tumor tissue subcutaneously into the
flanks of immunocompromised mice (e.g., NOD-SCID).[6]

Tumor Growth: Monitor the mice for tumor engraftment and growth. Once tumors reach a
palpable size, they can be passaged to subsequent generations of mice for cohort
expansion.

Treatment Study: When tumors in the experimental cohort reach a predetermined volume,
randomize the mice into different treatment groups.

Drug Administration: Administer INBRX-109 and comparator drugs according to the planned
dosing schedule and route of administration (e.g., intravenous).[1]

Monitoring: Measure tumor dimensions with calipers regularly to calculate tumor volume.
Monitor the body weight and overall health of the mice as indicators of toxicity.

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for
further analysis (e.g., histology, biomarker analysis). Calculate tumor growth inhibition for
each treatment group compared to the vehicle control.

In Vitro Hepatotoxicity Assay

In Vitro Hepatotoxicity Assay Worklow
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Caption: General workflow for an in vitro hepatotoxicity assay.
Protocol Steps:

o Cell Culture: Culture primary human hepatocytes or a relevant liver cell line (e.g., HepG2) in
appropriate culture conditions.

o Compound Exposure: Treat the cells with various concentrations of INBRX-109. Include a
positive control known to induce hepatotoxicity and a vehicle control.

 Incubation: Incubate the cells for a predetermined period.

 Viability Assessment: Measure cell viability using standard assays such as the MTT assay
(measures metabolic activity) or the LDH assay (measures membrane integrity).

o Biomarker Analysis: Collect the cell culture supernatant to measure the levels of liver
enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which
are indicators of liver cell damage.

Conclusion

The preclinical data for INBRX-109 suggests a promising therapeutic window for the treatment
of chondrosarcoma. Its potent and selective in vitro and in vivo anti-tumor activity, coupled with
a favorable safety profile, positions it as a strong candidate for further clinical development. In
comparison to conventional chemotherapy and other targeted agents, INBRX-109's
mechanism of action and preclinical performance indicate a potentially significant advancement
in the management of this difficult-to-treat cancer. The provided experimental protocols offer a
framework for the continued investigation and validation of INBRX-109 and other novel
therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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